![molecular formula C22H26FN5O3 B2494280 N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1184981-48-3](/img/structure/B2494280.png)
N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
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Overview
Description
This compound is part of a broader family of pyrazolo[3,4-d]pyrimidine derivatives known for their versatile chemical properties and potential applications in various fields of chemistry and medicine. The focus here is on its synthesis, structural and chemical properties, excluding applications in drug development and pharmacology.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine analogs often involves palladium-catalyzed C−C coupling reactions and can be achieved through a sequence of steps starting from halo-substituted precursors or through cycloaddition reactions. For instance, Taylor and Patel (1992) describe the synthesis of several pyrazolo[3,4-d]pyrimidine analogs through palladium-catalyzed coupling, highlighting the methodological framework for synthesizing complex molecules in this class (Taylor & Patel, 1992).
Molecular Structure Analysis
The structural determination of pyrazolo[3,4-d]pyrimidine derivatives can be achieved through various spectroscopic methods, including IR, NMR, and mass spectrometry. Ahmad et al. (2012) discussed the structure of a related molecule, highlighting the heterocyclic thiazine ring's conformation and the molecular geometry determined by X-ray crystallography (Ahmad et al., 2012).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine compounds can undergo various chemical reactions, including cycloaddition, alkylation, and nucleophilic substitution, to yield a wide range of derivatives with diverse chemical properties. For example, Rahmouni et al. (2014) demonstrated the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the reactivity of this class of compounds (Rahmouni et al., 2014).
Scientific Research Applications
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines have been synthesized for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, displaying subnanomolar affinity for TSPO, were evaluated as in vivo PET-radiotracers. Specifically, fluorine-18 labeled derivatives showed high brain uptake and accumulation in neuroinflammation models, confirming their potential for neuroinflammation PET imaging (Damont et al., 2015).
Anticancer Activity
Research on fluoro-substituted benzo[b]pyrans and their derivatives, which include pyrazole and pyrimidine thione structures, has shown anticancer activity against several human cancer cell lines, including lung, breast, and CNS cancer, at low concentrations compared to reference drugs (Hammam et al., 2005).
Antioxidant Activity of Coordination Complexes
Coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, indicating their potential as beneficial agents in oxidative stress-related conditions (Chkirate et al., 2019).
Ligand Development for TSPO
Several 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for TSPO, with improved in vitro affinity and selectivity for peripheral over central benzodiazepine receptors. Radiolabeled compounds have shown potential as imaging agents for TSPO expression in neurodegenerative disorders through PET imaging studies (Fookes et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopentyl-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O3/c1-3-28-20-19(14(2)25-28)26(13-18(29)24-17-6-4-5-7-17)22(31)27(21(20)30)12-15-8-10-16(23)11-9-15/h8-11,17H,3-7,12-13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWCOMTVRDIIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide |
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